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1-(3-morpholin-4-ylsulfonylphenyl)pyrrolidine-2,5-dione
Overview
Description
1-(3-morpholin-4-ylsulfonylphenyl)pyrrolidine-2,5-dione is a compound that features a pyrrolidine-2,5-dione core, which is a versatile scaffold widely used in medicinal chemistry. This compound is known for its potential biological activities and has been studied for various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-morpholin-4-ylsulfonylphenyl)pyrrolidine-2,5-dione typically involves the following steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors, such as amino acids or their derivatives, under acidic or basic conditions.
Introduction of the Morpholin-4-ylsulfonyl Group: This step involves the sulfonylation of the aromatic ring using reagents like sulfonyl chlorides in the presence of a base.
Coupling Reactions: The final step involves coupling the morpholin-4-ylsulfonyl-substituted aromatic ring with the pyrrolidine-2,5-dione core using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-(3-morpholin-4-ylsulfonylphenyl)pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(3-morpholin-4-ylsulfonylphenyl)pyrrolidine-2,5-dione has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-morpholin-4-ylsulfonylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function by binding to the active site or allosteric sites, thereby affecting the biological pathways involved.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione Derivatives: These compounds share the pyrrolidine-2,5-dione core and may have similar biological activities.
Morpholine Derivatives: Compounds containing the morpholine ring may exhibit similar chemical reactivity and biological properties.
Uniqueness
1-(3-morpholin-4-ylsulfonylphenyl)pyrrolidine-2,5-dione is unique due to the combination of the morpholin-4-ylsulfonyl group and the pyrrolidine-2,5-dione core, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(3-morpholin-4-ylsulfonylphenyl)pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5S/c17-13-4-5-14(18)16(13)11-2-1-3-12(10-11)22(19,20)15-6-8-21-9-7-15/h1-3,10H,4-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPGRVLTJVHQSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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